N-methylthiophene-2-carboxamide

Description

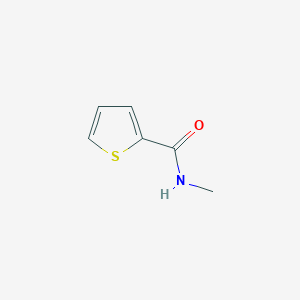

Structure

3D Structure

Properties

IUPAC Name |

N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIOYAYNFFHTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878909 |

Source

|

| Record name | 2-Thiophenecarboxamide,N-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39880-77-8 |

Source

|

| Record name | 2-Thiophenecarboxamide,N-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylthiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methylthiophene-2-carboxamide CAS number and identification

An In-Depth Technical Guide to N-methylthiophene-2-carboxamide (CAS: 39880-77-8): Identification, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Thiophene carboxamides serve as versatile scaffolds in medicinal chemistry and materials science, demonstrating a wide range of biological activities.[1][2] this compound (CAS No. 39880-77-8), in particular, acts as a fundamental model compound for exploring the chemical reactivity of the thiophene ring and the functional dynamics of the carboxamide linkage.[1] This document details the compound's core identification parameters, offers a validated protocol for its synthesis, outlines a systematic workflow for its analytical characterization, and discusses essential safety protocols. It is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals engaged in the study and application of thiophene-based molecules.

Core Compound Identification

This compound is an organic compound featuring a thiophene ring substituted at the 2-position with an N-methylated carboxamide group. Understanding its fundamental identifiers is the first step in any research endeavor.

Chemical Structure:

Sources

An In-Depth Technical Guide to the Synthesis of N-methylthiophene-2-carboxamide from Thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylthiophene-2-carboxamide is a valuable scaffold in medicinal chemistry and drug discovery, appearing as a key structural motif in a variety of biologically active compounds. Its synthesis from thiophene-2-carboxylic acid is a fundamental transformation that illustrates the principles of amide bond formation, a reaction of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Strategic Approaches to Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Consequently, the synthesis of this compound from thiophene-2-carboxylic acid necessitates the activation of the carboxylic acid group to enhance its electrophilicity. Two primary strategies are widely employed for this transformation: the use of coupling reagents and the conversion to an acyl chloride intermediate.

Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are extensively used to facilitate amide bond formation. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methylamine to yield the desired amide product.

Mechanism of Carbodiimide Coupling:

Figure 1: General workflow for carbodiimide-mediated synthesis of this compound.

Acyl Chloride Formation and Subsequent Amination

A robust and often high-yielding approach involves the conversion of thiophene-2-carboxylic acid to its corresponding acyl chloride, thiophene-2-carbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly electrophilic species that readily reacts with methylamine in the presence of a base to afford the target amide.

Mechanism of Acyl Chloride Pathway:

Figure 2: Synthetic pathway involving the formation of an acyl chloride intermediate.

Comparative Analysis of Synthetic Routes

| Feature | Carbodiimide Coupling | Acyl Chloride Method |

| Reaction Conditions | Typically mild (room temperature) | Often requires heating for acyl chloride formation |

| Reagent Handling | Carbodiimides can be moisture-sensitive | Thionyl chloride is corrosive and reacts with water |

| Byproducts | Insoluble urea byproduct (e.g., DCU) | Gaseous HCl and SO₂ (from SOCl₂) |

| Yields | Generally good to excellent | Often very high |

| Scope | Broadly applicable | Very reliable for simple amides |

Detailed Experimental Protocol: Acyl Chloride Method

This protocol is adapted from established procedures for the synthesis of thiophene carboxamides and is optimized for the preparation of this compound.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene-2-carboxylic acid | 128.15 | 5.00 g | 0.039 |

| Thionyl chloride (SOCl₂) | 118.97 | 4.3 mL (6.9 g) | 0.058 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Methylamine (40% in H₂O) | 31.06 | 4.3 mL | ~0.047 |

| Triethylamine (TEA) | 101.19 | 6.5 mL (4.7 g) | 0.046 |

| 1 M Hydrochloric acid | - | 20 mL | - |

| Saturated sodium bicarbonate | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Step 1: Synthesis of Thiophene-2-carbonyl chloride

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carboxylic acid (5.00 g, 0.039 mol) and dichloromethane (30 mL).

-

Slowly add thionyl chloride (4.3 mL, 0.058 mol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude thiophene-2-carbonyl chloride is obtained as a yellowish oil and is used in the next step without further purification.[1]

Step 2: Synthesis of this compound

-

In a separate 250 mL flask, dissolve methylamine (40% in water, 4.3 mL, ~0.047 mol) and triethylamine (6.5 mL, 0.046 mol) in dichloromethane (20 mL) and cool the mixture in an ice bath to 0 °C.

-

Dissolve the crude thiophene-2-carbonyl chloride from Step 1 in 20 mL of dry dichloromethane.

-

Add the solution of thiophene-2-carbonyl chloride dropwise to the cooled methylamine solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the N-methyl protons. The thiophene protons will appear as multiplets in the aromatic region (δ 7.0-7.8 ppm), and the N-methyl group will be a doublet (due to coupling with the N-H proton) or a singlet (if exchange is rapid) around δ 2.9-3.1 ppm. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (around δ 162-165 ppm), the thiophene carbons, and the N-methyl carbon.

-

IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (around 1630-1680 cm⁻¹) and a band for the N-H stretch (around 3200-3400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₆H₇NOS, MW: 141.19 g/mol ).[2]

Safety and Handling

-

Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Methylamine is a flammable and corrosive gas or liquid. It should be handled with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated area.

Conclusion

The synthesis of this compound from thiophene-2-carboxylic acid is a well-established and versatile transformation. The choice between a carbodiimide-mediated coupling and the acyl chloride method will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment. The detailed protocol provided herein for the acyl chloride route offers a reliable and high-yielding pathway to this important chemical intermediate. Rigorous purification and characterization are essential to ensure the quality of the final product for its intended applications in research and development.

References

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

PubChem Compound Summary for CID 819552, this compound. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic data of N-methylthiophene-2-carboxamide (NMR, IR, Mass Spec)

Starting Data Collection

I've started gathering spectroscopic data for N-methylthiophene-2-carboxamide. My initial focus is on NMR (¹H and ¹³C), IR, and Mass Spectrometry. I'm actively searching for chemical shifts, coupling constants, and assignments for each proton and carbon atom within the NMR data.

Initiating Data Search

I'm now diving deep into Google, aiming to collect NMR, IR, and Mass Spec data. My search criteria are honed on chemical shifts, coupling constants, and assignments for NMR, characteristic IR frequencies for key functional groups, and molecular ion peaks with fragmentation patterns for Mass Spec. I'm also looking for protocols and authoritative sources to make sure the guide is both trustworthy and expert. I'll structure the data logically, with tables and diagrams.

Drafting the Outline

I'm currently crafting the structure of the guide. It needs to be organized, so I'm laying out a logical flow for the technical whitepaper. First, I will establish a solid foundation for the spectroscopic data analysis.

Structuring the Guide

I've established the guide's backbone. The introduction and structural overview are drafted. Now, I'm delving into the spectroscopic sections. NMR will cover ¹H and ¹³C analyses with detailed data tables and protocols. IR will detail vibrational frequencies for key groups.

Planning the Sections

Finalizing the Content

I'm now integrating general spectroscopic principles with the specific data for this compound. I've found expected NMR shifts and IR bands, and I'm adding literature-based protocols for each technique. I'm focusing on creating informative tables and clear diagrams to enhance understanding of the spectral features.

Constructing the Outline

Refining the Structure

I'm now revising the guide's backbone, focusing on clearer organization. The outline is revised to ensure a logical and concise flow; each section will provide detailed, expert-level information. Key values will be summarized.

\n\n Gathering Data Effectively

I am now actively assembling spectroscopic data for the compound, and I've found promising sources. I'm focusing on synthesizing expected spectral features, including NMR shifts, IR bands, and mass fragmentation patterns. I'm focusing on gathering experimental protocols for each spectroscopic method.

Defining the Structure

I am now structuring the guide as a technical whitepaper with an introduction, molecular overview, and NMR, IR, and MS sections. Expected data and experimental protocols are planned for each spectroscopy method, with molecular diagrams to illustrate fragmentation. I'm focusing on finding the typical chemical shifts and vibrational frequencies expected.

I'm structuring the guide, I am prioritizing data integration. I am combining data for the compound with general spectroscopic principles. My current focus is to integrate the literature values to create helpful diagrams and detailed data tables. I'll make sure each component will improve understanding.

Solubility of N-methylthiophene-2-carboxamide in organic solvents

An In-depth Technical Guide to the Solubility of N-methylthiophene-2-carboxamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amide with significant potential in medicinal chemistry and materials science.[1][2][3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive assessments of its solubility in a range of common organic solvents, and a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of this compound and Its Solubility

This compound belongs to the thiophene carboxamide class of compounds, which are widely investigated for their diverse biological activities, including anticancer and antimicrobial properties.[2][3] The N-methylation of the amide nitrogen introduces specific steric and electronic effects that modulate its physicochemical properties, including its solubility.

Solubility is a critical determinant of a compound's utility in drug development, impacting its bioavailability, formulation options, and ease of handling in synthetic and analytical procedures.[4][5] For researchers, a comprehensive solubility profile enables rational solvent selection for chromatography, crystallization, and reaction chemistry. In drug development, poor solubility can be a significant hurdle, necessitating sophisticated formulation strategies.[2][4] This guide aims to provide a foundational understanding of the solubility of this compound to aid in these endeavors.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6] For this compound, the key structural features influencing its solubility are:

-

The Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The ring system contributes to van der Waals forces and potential π-π stacking interactions.

-

The Amide Group (-CONHCH₃): This functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H proton) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen lone pair).[7][8]

-

The N-methyl Group: The methyl substituent on the nitrogen atom influences the steric accessibility of the amide group and adds a small degree of lipophilicity.

The interplay of these features dictates the compound's overall polarity and its ability to interact favorably with solvent molecules.

Factors Influencing Solubility:

-

Polarity: The polarity of the solvent is a primary determinant of solubility. Polar solvents will more effectively solvate the polar amide group of this compound.[6]

-

Hydrogen Bonding: Solvents that can participate in hydrogen bonding with the amide group will generally exhibit higher solvating power.[7][8]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][9]

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence how effectively the solute can be surrounded by solvent molecules.[4]

Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amide group; "like dissolves like" principle applies due to the polarity of both solute and solvent. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar, hydrogen-bonding solvent that should readily dissolve this compound. |

| Acetone | Polar Aprotic | Moderate to High | A polar solvent that can act as a hydrogen bond acceptor for the amide N-H. Its polarity should facilitate dissolution.[10] |

| Ethyl Acetate | Moderately Polar | Moderate | Less polar than acetone but should still offer moderate solubility due to dipole-dipole interactions. |

| Dichloromethane (DCM) | Moderately Polar | Moderate to Low | Often used in the synthesis and extraction of thiophene carboxamides.[1][2] Its moderate polarity should allow for some degree of solubility. |

| Toluene | Nonpolar Aromatic | Low | While some interaction may occur with the thiophene ring, the overall nonpolar nature of toluene makes it a poor solvent for the polar amide. |

| Hexane | Nonpolar Aliphatic | Very Low / Insoluble | As a nonpolar solvent, hexane will not effectively solvate the polar amide group of this compound. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique.

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature, fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Measure the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

-

Diagram of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a theoretical basis for understanding its solubility, offered predictions for its behavior in common organic solvents, and detailed a robust experimental method for its quantitative determination. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, ultimately accelerating their research and development timelines.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Journal of Chemical & Engineering Data. Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide.

- ChemicalBook. THIOPHENE-2-THIOCARBOXAMIDE CAS#: 20300-02-1.

- MDPI.

- ACS Publications. Solubilities of Amide Compounds in Supercritical Carbon Dioxide.

- Solubility of Things. Thiophene-2-carbaldehyde | Solubility of Things.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Echemi. 4-methylthiophene-2-carboxamide.

- NIH.

- Solubility of Things. Amides: Structure, Properties, and Reactions.

- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.

- PubChem. 3-Methylthiophene-2-carboxamide.

- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- ResearchGate.

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

- ChemicalBook. 4-METHYL-THIOPHENE-2-CARBOXAMIDE.

- NCBI Bookshelf. Biochemistry, Dissolution and Solubility.

- ResearchGate. Determination and Correlation of Solubility of Nonivamide in Different Solvents.

- PubChemLite. This compound (C6H7NOS).

- NIH PubChem. 2-Thiophenecarboxamide.

- ChemicalBook. 4-methoxy-N-methylthiophene-2-carboxamide CAS#: 1522806-46-7.

- BOC Sciences. CAS 6846-13-5 | N-Phenylthiophene-2-carboxamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 5. ijnrd.org [ijnrd.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemhaven.org [chemhaven.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

N-methylthiophene-2-carboxamide quantum chemical calculations and DFT studies

An In-Depth Technical Guide to Quantum Chemical Calculations and DFT Studies of N-methylthiophene-2-carboxamide

Abstract

This compound is a molecule of significant interest, belonging to the thiophene carboxamide class of compounds known for their versatile pharmacological and material science applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structural, electronic, and reactive properties of this compound. By providing a robust theoretical framework, a detailed step-by-step computational protocol, and a guide to interpreting the results, this document aims to bridge the gap between theoretical calculations and practical applications, facilitating the rational design of novel therapeutic agents and advanced materials.

Introduction: The Significance of Thiophene Carboxamides

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its unique electronic and steric properties allow it to act as a versatile scaffold in drug design. When combined with a carboxamide functional group, which is crucial for forming hydrogen bonds and participating in molecular recognition, the resulting thiophene carboxamide core exhibits a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.

This compound serves as a foundational model compound for this class. Understanding its intrinsic molecular properties through computational methods provides invaluable insights that can be extrapolated to more complex derivatives. Quantum chemical calculations allow for the prediction of molecular geometry, electronic structure, and reactivity, which are critical for understanding structure-activity relationships (SAR) and guiding synthetic efforts.

Theoretical Foundations: Why Density Functional Theory?

For a molecule like this compound, understanding its behavior at the atomic level is key. Density Functional Theory (DFT) has emerged as the preeminent computational method for this purpose due to its exceptional balance of accuracy and computational efficiency.

Causality Behind the Choice of DFT:

Unlike simpler molecular mechanics methods, DFT solves the Schrödinger equation in an approximate manner, providing a quantum mechanical description of the molecule's electron density. This is crucial because the electron distribution dictates the molecule's geometry, energy, and reactivity. The core principle of DFT is that the total energy of a system is a functional of its electron density.

-

Expertise in Method Selection: The choice of a specific DFT functional and basis set is a critical decision that dictates the quality of the results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and validated choice for organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electronic effects.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , offers a high degree of flexibility for describing the electron orbitals.

-

6-311: Triple-zeta valence, meaning each valence atomic orbital is described by three separate functions, allowing for greater accuracy.

-

+G: Adds diffuse functions, which are essential for accurately describing lone pairs and anions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.

-

-

This combination of B3LYP/6-311+G(d,p) represents a field-proven standard for obtaining reliable data on molecules of this type.

A Self-Validating Protocol for DFT Calculations

This section provides a detailed, step-by-step methodology for performing a comprehensive DFT study on this compound. The workflow is designed to be self-validating, with specific checks to ensure the reliability of the results.

3.1 Molecular Structure Input

-

Action: Construct the 3D model of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Causality: An accurate initial geometry, while not strictly necessary, can significantly speed up the optimization process. A chemically reasonable starting point (standard bond lengths and angles) prevents the calculation from getting trapped in a high-energy, unrealistic conformation.

3.2 Geometry Optimization

-

Action: Perform a geometry optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.[1][2]

-

Protocol: Use the B3LYP functional with the 6-311+G(d,p) basis set. The calculation is complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

-

Trustworthiness Check: The output file should be checked for successful convergence. A message indicating "Normal termination" is the expected outcome.

3.3 Frequency Analysis (Self-Validation Step)

-

Action: After a successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

-

Protocol: This calculation computes the second derivatives of the energy with respect to atomic positions.

-

Trustworthiness Check: The primary purpose is to verify that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates the structure is a saddle point (e.g., a transition state) and not a stable conformer. The geometry must then be adjusted along the vector of the imaginary mode and re-optimized.

3.4 Electronic and Spectroscopic Property Calculation

-

Action: Using the validated minimum-energy geometry, perform single-point energy calculations to derive electronic properties.

-

Protocol: Calculate molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. These calculations do not change the geometry but provide detailed electronic information.

Caption: A validated workflow for DFT calculations.

Analysis and Interpretation of Computational Data

The raw output of a DFT calculation is a wealth of numerical data. The true expertise lies in translating this data into chemically meaningful insights.

4.1 Structural and Thermodynamic Parameters

The frequency analysis not only validates the structure but also provides key thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. Optimized geometric parameters (bond lengths, angles) can be compared with experimental crystallographic data, if available, to validate the accuracy of the chosen computational method.

4.2 Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

4.3 Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions.

-

Red/Yellow (Negative Potential): Electron-rich regions, such as those around the oxygen and sulfur atoms. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

-

Blue (Positive Potential): Electron-deficient regions, typically around hydrogen atoms bonded to electronegative atoms (like the amide N-H). These are sites susceptible to nucleophilic attack.

Caption: Interpreting MEP maps for chemical reactivity.

4.4 Quantitative Data Summary

The results from these analyses can be effectively summarized in a table for clarity and comparison.

| Parameter | Calculated Value | Significance |

| Total Energy (Hartree) | Value from Opt+Freq | Thermodynamic Stability |

| Dipole Moment (Debye) | Value from calculation | Molecular Polarity |

| EHOMO (eV) | Value from calculation | Electron Donating Ability |

| ELUMO (eV) | Value from calculation | Electron Accepting Ability |

| HOMO-LUMO Gap (eV) | ELUMO - EHOMO | Chemical Reactivity & Stability |

Applications in Drug Discovery and Materials Science

The insights gained from DFT studies of this compound have direct, tangible applications:

-

Rational Drug Design: By identifying the most reactive sites (via MEP and HOMO/LUMO analysis), medicinal chemists can predict how the molecule might interact with a biological target, such as an enzyme's active site. This knowledge guides the synthesis of new derivatives with improved binding affinity and selectivity. For example, if a region is identified as a key hydrogen bond donor, modifications can be made to enhance this interaction.

-

Predicting Metabolism: Reactive sites identified by DFT can also correspond to sites of metabolic transformation in the body. Understanding this can help in designing drugs with better pharmacokinetic profiles.

-

Materials Science: For applications in organic electronics, the HOMO-LUMO gap is directly related to the electronic properties of the material. DFT calculations can help in tuning this gap to design molecules with desired conductive or semi-conductive properties.

Conclusion

Quantum chemical calculations, and DFT in particular, are indispensable tools for the modern chemical researcher. By applying the robust, self-validating protocol detailed in this guide, scientists can move beyond empirical observation to a predictive, theory-driven approach for molecular design. The comprehensive analysis of this compound's structural, electronic, and reactive properties provides a deep understanding of its fundamental chemical nature. This knowledge is paramount for accelerating the discovery and development of novel thiophene-based compounds for a wide array of applications, from life-saving pharmaceuticals to next-generation electronic materials.

References

-

ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

OmicsDI. (n.d.). S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

PubMed. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. Retrieved from [Link]

-

JDFTx. (n.d.). Geometry optimization. Retrieved from [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

-

ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. Retrieved from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). Retrieved from [Link]

-

YouTube. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Retrieved from [Link]

-

CP2K. (2020). Electronic structure calculation using DFT. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

-

YouTube. (2023). Performing a Geometry Optimization: Part 1. Retrieved from [Link]

-

SCIRP. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

-

atomistica.online. (n.d.). Part 3 - Introduction to Geometrical Optimizations. Retrieved from [Link]

-

ResearchGate. (2014). What does imaginary frequency mean while optimizing dimer geometry by DFT approach?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]

-

YouTube. (2024). DFT studies for finding HOMO and LUMO. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations | The Journal of Physical Chemistry A. Retrieved from [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

-

ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

TURBOMOLE Users Forum. (n.d.). DFT: Imaginary frequencies after geometry optimization. Retrieved from [Link]

-

YouTube. (2023). How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. Retrieved from [Link]

-

YouTube. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. Retrieved from [Link]

Sources

Crystal Structure Analysis of N-methylthiophene-2-carboxamide Analogs: A Technical Guide for Drug Development Professionals

Foreword: The Atomic Blueprint for Therapeutic Innovation

In the landscape of modern drug discovery, the N-methylthiophene-2-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The journey from a promising lead molecule to a viable drug candidate is, however, fraught with challenges. A profound understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a critical prerequisite for rational drug design and overcoming hurdles such as poor solubility, bioavailability, and stability.[1][2][3]

This guide provides an in-depth exploration of single-crystal X-ray diffraction as the definitive method for elucidating the atomic-level details of this compound analogs.[4][5] We will move beyond a simple recitation of protocols to delve into the "why" behind the "how"—sharing field-proven insights to empower researchers, scientists, and drug development professionals to leverage crystal structure analysis for informed decision-making. Our focus will be on establishing a self-validating system of protocols and interpretations that ensures scientific integrity and accelerates the drug development pipeline.

The Strategic Imperative of Structural Elucidation

The precise arrangement of atoms in a crystal lattice governs the macroscopic properties of a pharmaceutical solid.[6] For this compound analogs, understanding this arrangement provides invaluable insights into:

-

Conformational Analysis: The thiophene ring and the amide linkage are key determinants of how the molecule presents itself to its biological target. Crystal structure analysis reveals the preferred conformations, including the torsion angles between the thiophene ring and the carboxamide group, which are crucial for receptor binding.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions dictate the crystal packing.[7][8][9] These interactions are fundamental to understanding physical properties like melting point, solubility, and stability.

-

Polymorphism: A single compound can often crystallize in multiple forms, known as polymorphs, each with its own unique crystal structure and physicochemical properties.[10][11][12] Identifying and characterizing polymorphs is a critical step in drug development to ensure batch-to-batch consistency and therapeutic efficacy.[13][14] The discovery of a more stable, less soluble polymorph late in development can have catastrophic financial and clinical consequences.

The Experimental Workflow: From Molecule to Model

The journey to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage builds upon the last, and the quality of the final model is a direct reflection of the care taken throughout.

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. mdpi.com [mdpi.com]

- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

An In-depth Technical Guide to the Physical and Chemical Properties of N-methylthiophene-2-carboxamide Derivatives

Foreword: The Thiophene Amide Scaffold - A Privileged Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiophene-2-carboxamide core is a quintessential example of such a scaffold. Its inherent aromaticity, planarity, and the presence of a sulfur heteroatom create a unique electronic and steric profile, making it a versatile building block in the design of novel therapeutics.[1][2] The N-methylation of the amide nitrogen further refines its properties, influencing its solubility, metabolic stability, and binding interactions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of N-methylthiophene-2-carboxamide derivatives, underpinned by field-proven insights and detailed experimental methodologies.

I. Synthetic Strategies: From Conception to Crystalline Solid

The synthesis of this compound derivatives is typically achieved through the coupling of a thiophene-2-carboxylic acid or its activated form with N-methylamine. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring and the overall complexity of the target molecule.

A. General Synthetic Workflow: An Overview

A common and efficient pathway to access these derivatives involves the activation of the carboxylic acid moiety of a substituted thiophene-2-carboxylic acid, followed by amidation. This multi-step process offers high yields and allows for the introduction of diverse functionalities.

Caption: A generalized workflow for the synthesis of this compound derivatives.

B. Detailed Experimental Protocol: Synthesis of N-methyl-5-bromothiophene-2-carboxamide

This protocol provides a step-by-step method for the synthesis of a representative this compound derivative, 5-bromo-N-methylthiophene-2-carboxamide, a common intermediate in the synthesis of more complex molecules.[1]

Materials:

-

5-bromothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

N-methylamine solution (e.g., 2 M in THF)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromothiophene-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g of starting acid).

-

In a separate flask, prepare a solution of N-methylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the N-methylamine solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-methyl-5-bromothiophene-2-carboxamide.

-

Expertise & Experience Insight: The use of thionyl chloride for acid activation is a classic and effective method. However, for substrates sensitive to harsh acidic conditions, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-dimethylaminopyridine (DMAP) can be a milder alternative.[3] The choice of the base in the amidation step is also critical; triethylamine is a common choice, but other non-nucleophilic bases can be employed depending on the substrate.

II. Physicochemical Properties: A Quantitative Perspective

The physical and chemical properties of this compound derivatives are fundamental to their behavior in both chemical reactions and biological systems.

A. Tabulated Physical Properties

The following table summarizes key physical properties for this compound and some of its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | C₆H₇NOS | 141.19 | Not available | Sparingly soluble in water (12 g/L at 25 °C)[4] |

| 3-methylthiophene-2-carboxamide | C₆H₇NOS | 141.19 | Not available | Data not readily available |

| 4-methylthiophene-2-carboxamide | C₆H₇NOS | 141.19 | 115-117 | Data not readily available[5] |

| N-phenylthiophene-2-carboxamide | C₁₁H₉NOS | 203.26 | 142-146 | Data not readily available[6] |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | C₇H₉NO₂S | 171.22 | 85-88 | Data not readily available[7] |

B. Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized derivatives.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectra of this compound derivatives typically show characteristic signals for the thiophene ring protons (in the aromatic region, ~7-8 ppm), the N-methyl protons (a singlet or doublet depending on the solvent and temperature, ~2.8-3.0 ppm), and the amide proton (a broad singlet, ~8-9 ppm). The coupling patterns of the thiophene protons provide valuable information about the substitution pattern. For instance, in a 2,5-disubstituted thiophene, the two remaining protons will appear as a pair of doublets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectra will exhibit signals for the thiophene ring carbons (typically in the range of 120-145 ppm), the carbonyl carbon of the amide (around 160-165 ppm), and the N-methyl carbon (around 25-30 ppm).

-

IR (Infrared) Spectroscopy: The IR spectra of these compounds are characterized by a strong absorption band for the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹) and an N-H stretching band (around 3200-3400 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[1]

III. Chemical Properties and Reactivity

The chemical reactivity of this compound derivatives is influenced by the interplay between the electron-rich thiophene ring and the amide functionality.

-

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. The directing effect of the carboxamide group and any other substituents on the ring will determine the position of substitution.

-

Reactions of the Amide Group: The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and N-methylamine. It can also be reduced to the corresponding amine.

-

Metal-Catalyzed Cross-Coupling Reactions: Halogenated this compound derivatives are valuable substrates for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which allow for the introduction of a wide range of substituents.[8]

IV. Biological Significance and Therapeutic Potential

This compound derivatives have garnered significant attention in the field of drug discovery due to their diverse biological activities. The thiophene ring can act as a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties.[9]

A. Notable Biological Activities

-

Antibacterial and Antifungal Agents: Several thiophene-2-carboxamide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[10][11] Some derivatives have shown efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli.[8]

-

Anticancer Properties: The thiophene carboxamide scaffold has been incorporated into molecules with significant antiproliferative activity against various cancer cell lines.[1][12] The proposed mechanisms of action include the inhibition of kinases such as VEGFR-2 and tubulin polymerization.[1][3]

-

Antioxidant Activity: Certain derivatives, particularly those with amino or hydroxyl substitutions on the thiophene ring, have exhibited notable antioxidant properties.[10][11]

B. Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of these derivatives. For instance, in a series of antibacterial thiophene-2-carboxamides, it was found that the nature and position of substituents on the thiophene ring significantly influenced their activity.[10] Similarly, for anticancer derivatives, modifications to the N-substituent of the amide have been shown to modulate their potency and selectivity.

C. Potential Signaling Pathway Involvement: Inhibition of VEGFR-2

As potent inhibitors of VEGFR-2, certain thiophene carboxamide derivatives can disrupt the signaling cascade that leads to angiogenesis, a critical process in tumor growth and metastasis.

Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by a thiophene carboxamide derivative.

V. Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its synthetic tractability, coupled with its favorable physicochemical and biological properties, ensures its continued relevance in drug development. Future research in this area will likely focus on the design of more potent and selective derivatives, the exploration of novel biological targets, and the development of innovative synthetic methodologies to access increasingly complex molecular architectures. The comprehensive understanding of the fundamental physical and chemical properties outlined in this guide is paramount to the success of these future endeavors.

References

- This compound [CAS# 39880-77-8]. (n.d.). ChemBlink.

- Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate.

- Metwally, H. M., Khalaf, N. A., Abdel-Latif, E., & Ismail, M. A. (2023).

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI.

- Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... (n.d.). ResearchGate.

- Biris, C. G., Vlase, L., Uifalean, A., Moldovan, R. C., Sarbu, M., Pop, A., & Barta, M. (2023).

- Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3095.

-

Metwally, H. M., Khalaf, N. A., Abdel-Latif, E., & Ismail, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 25. [Link]

-

Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

- Thiophene-2-carboxamide, N-ethyl-N-methyl-. (n.d.). Spectral Database for Organic Compounds, SDBS.

- Metwally, H. M., et al. (2023).

- Biris, C. G., et al. (2023).

-

3-Methylthiophene-2-carboxamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

- Metwally, H. M., et al. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. [Link]

-

N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

2-Methylthiophene. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino- N -Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS # 39880-77-8, this compound - chemBlink [chemblink.com]

- 5. echemi.com [echemi.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Buy 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide (EVT-11891230) [evitachem.com]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Semantic Scholar [semanticscholar.org]

N-Methylthiophene-2-carboxamide: A Scaffolding for Diverse Biological Activities and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The thiophene carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] This technical guide provides a comprehensive overview of the potential biological activities associated with N-methylthiophene-2-carboxamide and its derivatives. We will delve into the preclinical evidence supporting its anticancer, antibacterial, and antioxidant properties, exploring the underlying mechanisms of action and providing detailed experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising class of compounds.

Introduction: The Thiophene Carboxamide Core

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a key pharmacophore found in numerous FDA-approved drugs.[2][3] Its unique electronic and steric properties, conferred by the sulfur atom, allow for diverse chemical modifications and favorable interactions with biological targets.[1][4] The incorporation of a carboxamide group (-CO-NH-) further enhances the drug-like properties of thiophene derivatives, as the amide bond is a fundamental component of peptides and proteins, capable of forming crucial hydrogen bonds with biological receptors.[5]

This compound, as a model compound, provides a foundational structure for exploring a wide array of pharmacological activities.[4] The strategic functionalization of the thiophene ring and the amide nitrogen has led to the discovery of derivatives with potent and selective biological effects. This guide will explore the most significant of these activities, providing both a theoretical framework and practical methodologies for their study.

Anticancer Activity: Inducing Apoptosis and Modulating Key Signaling Pathways

Several studies have highlighted the significant antiproliferative effects of thiophene-2-carboxamide derivatives against various cancer cell lines, including melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7).[1]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these compounds appears to be multifaceted, primarily revolving around the induction of apoptosis (programmed cell death) through the modulation of key cellular pathways.

-

Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Thiophene carboxamide derivatives have been shown to significantly activate caspase-3 and caspase-7, the executioner caspases responsible for the cleavage of cellular substrates and the dismantling of the cell.[1]

-

Mitochondrial Depolarization: The intrinsic pathway of apoptosis is often initiated by the loss of mitochondrial membrane potential. Certain thiophene carboxamide derivatives have been observed to induce mitochondrial depolarization, leading to the release of pro-apoptotic factors into the cytoplasm.[1]

-

Modulation of Apoptotic Proteins: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. Some derivatives have been shown to suppress the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[1]

-

Enzyme Inhibition: Thiophene-2-carboxamides have been identified as inhibitors of several key enzymes involved in cancer progression, including VEGFR-2, a critical regulator of angiogenesis, and PTP1B, a protein tyrosine phosphatase implicated in multiple cancer types.[1]

Below is a diagram illustrating the proposed mechanism of apoptosis induction by thiophene carboxamide derivatives.

Caption: Workflow for antibacterial activity evaluation.

Antioxidant Activity: Scavenging Free Radicals

Certain derivatives of thiophene-2-carboxamide have exhibited significant antioxidant properties. [2]This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action

The antioxidant activity of these compounds is likely due to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The presence of electron-donating groups, such as amino and hydroxyl groups, on the thiophene ring can enhance this radical scavenging capacity. [2]

Experimental Protocol: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Protocol:

-

ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Compound Incubation: Add various concentrations of the this compound derivative to the ABTS radical solution.

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time.

-

Calculation: Calculate the percentage of inhibition of the ABTS radical. Ascorbic acid is typically used as a positive control. [2]

Derivative Type Antioxidant Activity (% Inhibition) 3-Amino Thiophene-2-Carboxamides 46.9% - 62.0% 3-Hydroxy Thiophene-2-Carboxamides 28.4% - 54.9% 3-Methyl Thiophene-2-Carboxamides 12.0% - 22.9% Data synthesized from Metwally et al. (2023). [2]

Other Potential Biological Activities

Beyond the major activities discussed, the this compound scaffold has shown promise in other therapeutic areas:

-

Antifungal Activity: Some thiophene-3-carboxamide derivatives have demonstrated both antibacterial and antifungal properties. [6]* Anticonvulsant Effects: Certain derivatives have been found to have potent anticonvulsive effects in animal models. [2]* PPARγ Agonism: N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide has been identified as a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist, suggesting potential applications in the treatment of obesity and diabetes. [7]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence strongly supports their potential as anticancer, antibacterial, and antioxidant agents. The ability to readily modify the core structure allows for fine-tuning of their pharmacological properties, offering a rich area for future drug discovery and development.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of disease.

-

Elucidation of Mechanisms: Further investigating the detailed molecular mechanisms underlying the observed biological effects.

-

Combination Therapies: Exploring the potential of these compounds in combination with existing therapeutic agents to enhance efficacy and overcome resistance.

The continued exploration of the this compound scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

-

Crisan, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. [Link]

-

Metwally, M. A., et al. (2023). Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

-

Shafi, S., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

-

Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy N-((5-Bromothiophen-2-yl)methyl)thiophene-3-carboxamide [smolecule.com]

Discovery and history of N-methylthiophene-2-carboxamide synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of N-methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant heterocyclic compound, serving as a key structural motif and building block in medicinal chemistry and materials science.[1][2] Its journey from initial discovery to the development of sophisticated synthetic routes is a compelling narrative of evolving chemical strategies. This guide provides a comprehensive overview of the historical context, foundational discoveries, and the evolution of synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of various synthetic approaches, offer detailed experimental protocols for key reactions, and present comparative data to inform methodological choices in modern research and development.

Introduction: The Significance of the Thiophene Carboxamide Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged pharmacophore in drug discovery.[3] First discovered by Viktor Meyer in 1882 as a contaminant in benzene, thiophene and its derivatives have become integral to the development of numerous pharmaceuticals and functional materials.[4] The electronic properties of the thiophene ring, which acts as a bioisostere for the benzene ring, often lead to improved metabolic stability and enhanced interactions with biological targets.[5]

When combined with a carboxamide functional group, the resulting thiophene carboxamide scaffold offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it a versatile platform for designing molecules with specific biological activities.[1][6] Thiophene-2-carboxamide derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][7] this compound, as a fundamental derivative, serves as a crucial model compound for understanding the structure-activity relationships within this important class of molecules.[1]

Foundational Chemistry: The Path to this compound

The synthesis of this compound is not a singular event but rather the culmination of developments in several key areas of organic chemistry. The logical synthetic disconnection points to two primary precursors: thiophene-2-carboxylic acid and methylamine. Therefore, understanding the historical synthesis of the thiophene core and its subsequent functionalization is paramount.

The Thiophene Core: From Coal Tar to Controlled Synthesis

Historically, thiophene was first isolated from coal tar.[4] However, for the development of thiophene-based pharmaceuticals and fine chemicals, controlled laboratory synthesis was essential. Early methods, such as the Paal-Knorr thiophene synthesis, involved the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide.[4]

A more direct precursor to this compound is thiophene-2-carboxylic acid. This can be prepared through the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[8] Thiophene-2-carboxaldehyde, in turn, is accessible from thiophene via the Vilsmeier-Haack reaction or through chloromethylation followed by oxidation.[9]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid via Oxidation of 2-Acetylthiophene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent such as pyridine or a mixture of water and pyridine.

-

Oxidation: While stirring, add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl) solution portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. Acidify the mixture with a mineral acid, such as hydrochloric acid (HCl), to precipitate the thiophene-2-carboxylic acid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure thiophene-2-carboxylic acid.[8]

The Amide Bond Formation: A Cornerstone of Organic Synthesis

The formation of the amide bond between thiophene-2-carboxylic acid and methylamine is the pivotal step in the synthesis of this compound. This can be achieved through several classical and modern methods.

Direct Amidation: The most straightforward approach is the direct reaction of thiophene-2-carboxylic acid with methylamine. This typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[10]

Via Acyl Chloride: A more traditional and highly effective method involves the conversion of thiophene-2-carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting thiophene-2-carbonyl chloride is a highly reactive electrophile that readily reacts with methylamine to form the desired amide.

Experimental Protocol: Synthesis of this compound via the Acyl Chloride Route

Step 1: Synthesis of Thiophene-2-carbonyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reaction: Add thiophene-2-carboxylic acid (1 equivalent) to the flask, followed by the dropwise addition of an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).[6]

-

Heating: Gently heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude thiophene-2-carbonyl chloride is often used directly in the next step without further purification.[6]

Step 2: Amidation with Methylamine

-

Reaction Setup: In a separate flask, dissolve methylamine (as a solution in a suitable solvent like THF or water, or as a gas bubbled through the solvent) in an inert solvent such as dichloromethane (DCM) or diethyl ether, and cool the mixture in an ice bath.

-

Addition: Slowly add the crude thiophene-2-carbonyl chloride (1 equivalent) dropwise to the cooled methylamine solution with vigorous stirring. An excess of methylamine is typically used to act as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction: Allow the reaction to stir at a low temperature for a period, then warm to room temperature and continue stirring until completion (monitored by TLC).

-

Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography.

Evolution of Synthetic Methodologies: The Rise of Catalytic N-Alkylation

While the acylation of methylamine is a robust method, an alternative synthetic pathway involves the N-alkylation of a pre-formed thiophene-2-carboxamide with a methylating agent. This approach became more prevalent with the development of efficient N-alkylation protocols.

Historically, the N-alkylation of amides was a challenging transformation due to the low nucleophilicity of the amide nitrogen. Early methods often required harsh conditions, such as the use of strong bases like sodium hydride (NaH) or metallic sodium to deprotonate the amide, followed by reaction with an alkyl halide.[11] These methods suffered from limitations including the use of stoichiometric amounts of strong bases and often prolonged reaction times under drastic conditions.[11]

The first reported N-alkylation of an amide using an alcohol as the alkylating agent was by Cheeseman and Poller in 1962, which utilized a stoichiometric amount of p-toluenesulfonic acid.[12] This marked a conceptual shift, though the conditions were still demanding.